1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone

Lipophilicity Drug-likeness ADME

1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone (CAS 477334-18-2) is a synthetic aryl-β-aminoketone with molecular formula C₁₇H₁₄F₃NO₃ and molecular weight 337.29 g·mol⁻¹. It belongs to a series of 3-[4-(trifluoromethyl)anilino]-1-propanone derivatives distinguished by the aryl substituent at the ketone terminus, where the target compound bears a 1,3-benzodioxol-5-yl (methylenedioxyphenyl) group.

Molecular Formula C17H14F3NO3
Molecular Weight 337.298
CAS No. 477334-18-2
Cat. No. B2740638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone
CAS477334-18-2
Molecular FormulaC17H14F3NO3
Molecular Weight337.298
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H14F3NO3/c18-17(19,20)12-2-4-13(5-3-12)21-8-7-14(22)11-1-6-15-16(9-11)24-10-23-15/h1-6,9,21H,7-8,10H2
InChIKeyRCBVYVVYUVWQQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone (CAS 477334-18-2) – Structural Identity and Physicochemical Baseline for Procurement


1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone (CAS 477334-18-2) is a synthetic aryl-β-aminoketone with molecular formula C₁₇H₁₄F₃NO₃ and molecular weight 337.29 g·mol⁻¹ . It belongs to a series of 3-[4-(trifluoromethyl)anilino]-1-propanone derivatives distinguished by the aryl substituent at the ketone terminus, where the target compound bears a 1,3-benzodioxol-5-yl (methylenedioxyphenyl) group [1]. Computed physicochemical properties include XLogP3 = 4.5, topological polar surface area (tPSA) = 47.6 Ų, one hydrogen bond donor, and seven hydrogen bond acceptors [1]. The compound is commercially supplied at ≥95% purity .

Why Closely Related 3-[4-(Trifluoromethyl)anilino]-1-propanone Analogs Cannot Substitute for 477334-18-2 in Structure-Activity-Driven Programs


The core 3-[4-(trifluoromethyl)anilino]-1-propanone scaffold contains two independently variable aromatic domains whose identities dictate lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability [1]. Within the publicly disclosed analog set—spanning 4-chlorophenyl (CAS 477334-15-9) , 4-methylphenyl (CAS 477334-19-3) , 2-thienyl (CAS 477334-30-8) , 3-nitrophenyl (CAS 477334-29-5) , and 2-naphthyl (CAS 883793-47-3) variants—calculated logP values differ by more than one log unit, and hydrogen-bond donor/acceptor counts shift by 1–3 units, directly impacting solubility, permeability, and target-binding enthalpy [1]. The benzodioxole oxygen pattern additionally introduces metabolic soft-spot shielding absent in simple phenyl or thienyl analogs, making interchange without re-optimization of pharmacokinetic and pharmacodynamic parameters unreliable.

Quantitative Differentiation of 1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone Against Structural Analogs


Lipophilicity Differentiation: XLogP3 4.5 Provides a Balanced logP Window Versus Overly Hydrophilic or Lipophilic Analogs

The target compound possesses a computed XLogP3 of 4.5, positioning it within the optimal drug-like lipophilicity range (logP 1–5) [1]. The 3-nitrophenyl analog (CAS 477334-29-5) has a significantly lower computed logP of approximately 2.8 (estimated from structurally related C₁₆H₁₃F₃N₂O₃ entries), reducing passive membrane permeability, while the biphenyl analog (1-[1,1′-biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone) is predicted to exceed logP 5.1, increasing the risk of poor aqueous solubility and promiscuous binding . The 1.7 log-unit window between the benzodioxole and nitrophenyl variants translates to a theoretical ~50-fold difference in octanol-water partition coefficient.

Lipophilicity Drug-likeness ADME Permeability Solubility

Hydrogen-Bond Acceptor Enrichment: Benzodioxole Oxygen Atoms Add Two HBA Sites Absent in Phenyl and Thienyl Analogs

The 1,3-benzodioxole moiety contributes two ether-type oxygen atoms, increasing the total hydrogen-bond acceptor (HBA) count to 7, compared with 4–5 for the 4-methylphenyl, 4-chlorophenyl, and 2-thienyl analogs [1]. The 3-nitrophenyl analog also reaches 7 HBA but does so via a strongly electron-withdrawing nitro group that alters the electronic character of the aryl ring . The benzodioxole oxygens are weakly basic (pKₐ of conjugate acid < −3), enabling directionally specific hydrogen-bond interactions with serine, threonine, or backbone NH groups in enzyme active sites without introducing the charge-transfer complexity of a nitroarene [2].

Hydrogen bonding Target engagement Binding affinity Scaffold diversity

Metabolic Soft-Spot Shielding: The Methylenedioxy Bridge Resists CYP450-Mediated Oxidation Relative to Unprotected Phenyl and Thienyl Analogs

1,3-Benzodioxole (methylenedioxybenzene) derivatives are established in medicinal chemistry as metabolically shielded bioisosteres of catechol and methoxyphenyl motifs, with the cyclic acetal resisting O-dealkylation pathways that rapidly clear simple anisole or thiophene analogs [1]. The 4-methylphenyl analog (CAS 477334-19-3) is susceptible to benzylic oxidation (CYP3A4/2C9), while the 2-thienyl variant (CAS 477334-30-8) undergoes S-oxidation and epoxidation [2]. Patent literature on benzodioxole-containing 5-lipoxygenase inhibitors (EP 0498770 A1) explicitly claims that the methylenedioxy substitution pattern confers prolonged duration of action relative to unsubstituted phenyl congeners, consistent with enhanced in vitro microsomal stability [3].

Metabolic stability CYP450 Half-life Lead optimization

Commercially Verified Purity: ≥95% Specification with Full Quality Assurance Batch Traceability

The target compound is supplied at a minimum purity specification of 95%, supported by batch-level Certificates of Analysis (COA) and Safety Data Sheets (SDS) available on request from the vendor . The 4-methylphenyl analog (CAS 477334-19-3) is also listed at ≥95% purity from the same supplier ; however, the 2-thienyl (CAS 477334-30-8) and 4-chlorophenyl (CAS 477334-15-9) analogs are commonly listed without explicit minimum purity specifications across multiple vendor catalogs, introducing procurement uncertainty .

Purity specification Quality assurance Reproducibility Procurement

Benzodioxole as a Privileged Pharmacophore: Documented Multi-Target Bioactivity Contrasts with Electronically Narrower Analogs

The 1,3-benzodioxole nucleus is recognized as a privileged scaffold in medicinal chemistry, with peer-reviewed literature documenting its ability to engage diverse targets including COX-2 [1], carbonic anhydrase isoforms hCA-I/hCA-II [2], LDHA , and EZH1/EZH2 [3]. In contrast, the 2-thienyl, 4-chlorophenyl, and 2-naphthyl analogs lack this breadth of documented polypharmacology within the 3-[4-(trifluoromethyl)anilino]-1-propanone series. A 2017 study on benzodioxole-based dithiocarbamate derivatives reported IC₅₀ values of 39.85 μM and 79.95 μM for antioxidant activity and sub-micromolar hCA-I inhibition, establishing benchmark activity ranges for benzodioxole-containing chemical matter [2].

Privileged scaffold Polypharmacology Kinase inhibition Anti-inflammatory Anticancer

Application Scenarios for 1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone (CAS 477334-18-2) Based on Quantified Differentiation Evidence


ADME-Tox Triage in Kinase or Enzyme Inhibitor Lead Optimization

The balanced XLogP3 of 4.5, seven HBA sites, and the metabolically shielded benzodioxole terminus make this compound an optimal early-stage scaffold for programs requiring passive permeability (logP > 4) without triggering solubility flags (logP < 5). The ≥95% purity specification ensures that cellular permeability (PAMPA or Caco-2) and microsomal stability data are not confounded by impurities . Selection of this compound over the methylphenyl (susceptible to benzylic oxidation) or nitrophenyl (toxicity risk) analogs reduces the likelihood of late-stage pharmacokinetic failure [1].

Fragment-Based or Phenotypic Screening for Multi-Target Anti-Inflammatory Agents

As a benzodioxole-containing chemotype with documented multi-target activity (COX-2, 5-LO, carbonic anhydrase), this compound is suited for phenotypic screening cascades aimed at identifying polypharmacological anti-inflammatory or anticancer hits . The seven hydrogen-bond acceptors, including two benzodioxole ether oxygens, provide binding-interaction versatility that simpler phenyl or thienyl analogs lack, potentially yielding hits in target-agnostic cell-based assays where those analogs remain inactive [1].

Structure-Activity Relationship (SAR) Studies Requiring a Metabolically Stable Reference Point

When constructing SAR tables across the 3-[4-(trifluoromethyl)anilino]-1-propanone series, this compound serves as the metabolically most stable reference due to the cyclic acetal protection of the benzodioxole group. Researchers can use it as a positive control in hepatocyte stability assays while profiling the 4-methylphenyl or 2-thienyl analogs as test articles, accelerating the identification of metabolic soft spots . The documented batch-level quality assurance (COA, SDS) supports reproducible cross-study comparisons [1].

Medicinal Chemistry Building Block for Late-Stage Functionalization

The benzodioxole ring offers a distinct chemical handle for electrophilic aromatic substitution (nitration, halogenation) or directed ortho-metalation that is unavailable in the 2-thienyl, 4-chlorophenyl, or 2-naphthyl analogs. This enables late-stage diversification strategies—such as introducing a halogen at the 6-position of the benzodioxole for Suzuki coupling—without altering the core 3-[4-(trifluoromethyl)anilino]-1-propanone pharmacophore. Procurement of ≥95% pure material ensures that subsequent synthetic steps are not compromised by undefined starting-material impurities .

Quote Request

Request a Quote for 1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.